molecular formula C9H18O3 B8315546 6-Propoxy-hexanoic acid

6-Propoxy-hexanoic acid

Cat. No.: B8315546
M. Wt: 174.24 g/mol
InChI Key: WNCMZFYGKLHWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propoxy-hexanoic acid is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Propoxy-hexanoic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, reacting hexanoic acid derivatives with propylating agents (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation. Yield optimization may require controlled temperature (40–60°C) and inert atmospheres to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible materials (strong oxidizers, bases). Use electrostatic-safe equipment during handling, and conduct stability tests via periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the propoxy group) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR (to confirm propoxy chain integration) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while 13C^{13} \text{C}-NMR distinguishes carbonyl carbons. For purity, employ reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Apply design of experiments (DoE) to variables like solvent polarity, catalyst loading (e.g., DMAP for acylations), and reaction time. Kinetic studies (via in-situ FTIR) identify rate-limiting steps. For example, increasing steric hindrance in intermediates may necessitate higher temperatures (80–100°C) but risks decomposition—balance via response surface methodology (RSM) .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation of this compound derivatives?

  • Methodological Answer : Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals. If MS/MS fragmentation patterns conflict with expected structures, synthesize isotopically labeled analogs (e.g., 13C^{13} \text{C}-propoxy) for traceability. Computational tools (DFT for NMR chemical shift prediction) can reconcile experimental vs. theoretical data .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition states and activation energies for proposed mechanisms (e.g., acid-catalyzed esterification). Pair with experimental kinetic data (Arrhenius plots) to refine models. Molecular dynamics simulations can predict solvent effects on reaction pathways, guiding solvent selection .

Q. Notes on Research Design and Data Analysis

  • Contradiction Analysis : When spectral or kinetic data conflict, apply error propagation analysis to identify measurement uncertainties (e.g., ±5% in NMR integration) and repeat experiments under standardized conditions .
  • Ethical and Feasibility Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, ensure toxicity studies comply with institutional biosafety protocols .

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

6-propoxyhexanoic acid

InChI

InChI=1S/C9H18O3/c1-2-7-12-8-5-3-4-6-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

WNCMZFYGKLHWQB-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (354 mg, 15.38 mmol) was added to a solution of 6-bromohexanoic acid (300 mg, 1.54 mmol) in propyl alcohol (15 ml), and the mixture was heated under reflux for two hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1) to give 6-propoxy-hexanoic acid (209 mg, 78%).
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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